Bay Y5959

Description

Properties

CAS No. |

146136-94-9 |

|---|---|

Molecular Formula |

C26H24N4O2 |

Molecular Weight |

424.5 g/mol |

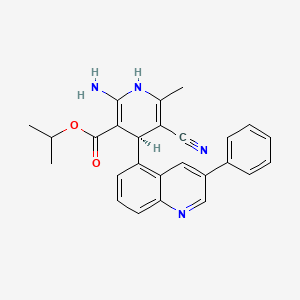

IUPAC Name |

propan-2-yl (4R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C26H24N4O2/c1-15(2)32-26(31)24-23(21(13-27)16(3)30-25(24)28)19-10-7-11-22-20(19)12-18(14-29-22)17-8-5-4-6-9-17/h4-12,14-15,23,30H,28H2,1-3H3/t23-/m1/s1 |

InChI Key |

PHJVBZVDUNTGNR-HSZRJFAPSA-N |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |

Canonical SMILES |

CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BAY-Y-5959; BAY-Y5959; BAY-Y 5959; BAYY-5959; BAYY5959; BAYY 5959. |

Origin of Product |

United States |

Foundational & Exploratory

Bay Y5959: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay Y5959 is a potent and selective dihydropyridine (B1217469) derivative that acts as an L-type calcium channel agonist. In cardiovascular research, it is primarily investigated for its positive inotropic and antiarrhythmic properties, with potential therapeutic applications in heart failure and myocardial infarction. This technical guide provides an in-depth overview of the research applications of Bay Y5959, focusing on its mechanism of action, experimental use, and the signaling pathways it modulates.

Mechanism of Action

Bay Y5959 enhances the influx of calcium ions (Ca2+) into cardiomyocytes by promoting the opening of L-type calcium channels. This increase in intracellular calcium concentration leads to a cascade of events that ultimately enhances myocardial contractility. The primary mechanism involves the binding of Bay Y5959 to the α1 subunit of the L-type calcium channel, stabilizing its open conformation and thereby increasing the probability of channel opening in response to membrane depolarization.

Research Applications

Bay Y5959 is a valuable tool in preclinical cardiovascular research, particularly in studies investigating:

-

Heart Failure: By increasing myocardial contractility, Bay Y5959 has been studied as a potential agent to improve cardiac output in models of heart failure.

-

Myocardial Infarction: Research has explored the ability of Bay Y5959 to restore L-type Ca2+ currents in cardiomyocytes that have survived in the epicardial border zone of an infarcted heart, suggesting a potential to prevent reentrant ventricular tachycardias.[1]

-

Arrhythmia: The compound's effects on calcium handling and action potential duration are being investigated for their potential antiarrhythmic effects.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Bay Y5959 from preclinical and clinical studies.

Table 1: Preclinical Effects of Bay Y5959 on Canine Cardiomyocytes

| Parameter | Cell Type | Effect of Bay Y5959 | Reference |

| L-type Ca2+ Current Amplitude | Non-infarcted (NZ) and Infarcted (IZ) Zone Myocytes | Increased | [1] |

| Intracellular Ca2+ Transient (Ca(i)T) Amplitude | Non-infarcted (NZ) and Infarcted (IZ) Zone Myocytes | Increased | [1] |

| Ca(i)T Time Course | Infarcted (IZ) Zone Myocytes | Significantly accelerated | [1] |

Table 2: Hemodynamic Effects of Intravenous Bay Y5959 in Patients with and without Congestive Heart Failure

| Parameter | Patient Group | Dose | Effect | Reference |

| Maximal First Derivative of LV Pressure (dP/dt max) | With and without Heart Failure | Plasma levels of 100 µg/L | Average 38% increase | [2] |

| Cardiac Index | With Heart Failure | 2.0 µg/kg/min | +23% (p < 0.05) | [2] |

| Mean Aortic Pressure | With and without Heart Failure | Up to 3.0 µg/kg/min | Unaffected | [2] |

| Mean Aortic Pressure | With and without Heart Failure | 4.5 µg/kg/min | Increased | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Bay Y5959 in Cardiomyocytes

Caption: Signaling cascade initiated by Bay Y5959 in cardiomyocytes.

Experimental Workflow for Electrophysiological Recording```dot

Caption: Workflow for measuring intracellular calcium changes.

Detailed Experimental Protocols

Isolation of Canine Ventricular Myocytes

This protocol is adapted from methods typically used for electrophysiological and biochemical studies on single cardiomyocytes.

Materials:

-

Adult mongrel dogs

-

Langendorff apparatus

-

Collagenase solution (e.g., Type II)

-

Krebs-Henseleit buffer

-

High potassium storage solution

Procedure:

-

Anesthetize the dog and excise the heart.

-

Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Perfuse the heart with a calcium-free Krebs-Henseleit buffer to wash out the blood.

-

Switch to a perfusion solution containing collagenase to digest the extracellular matrix.

-

After digestion, remove the heart from the apparatus and mince the ventricular tissue.

-

Gently triturate the minced tissue to release single cardiomyocytes.

-

Filter the cell suspension to remove undigested tissue.

-

Wash the cells and resuspend them in a high potassium storage solution.

Whole-Cell Patch-Clamp Recording of L-type Ca2+ Current

This protocol describes the general procedure for recording L-type Ca2+ currents from isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Micromanipulator

-

Extracellular (bath) solution containing (in mM): NaCl, CsCl, MgCl2, CaCl2, HEPES, glucose (pH adjusted to 7.4).

-

Intracellular (pipette) solution containing (in mM): CsCl, MgCl2, EGTA, HEPES, ATP-Mg (pH adjusted to 7.2).

Procedure:

-

Plate the isolated cardiomyocytes in a recording chamber on an inverted microscope.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Approach a cardiomyocyte with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit the L-type Ca2+ current.

-

Record baseline currents.

-

Perfuse the chamber with an extracellular solution containing Bay Y5959 at desired concentrations.

-

Record currents in the presence of the drug and after washout.

Measurement of Intracellular Ca2+ Transients

This protocol outlines the use of the fluorescent Ca2+ indicator Fura-2/AM to measure intracellular calcium.

Materials:

-

Isolated cardiomyocytes

-

Fura-2/AM fluorescent dye

-

Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)

-

Extracellular solution

Procedure:

-

Incubate isolated cardiomyocytes with Fura-2/AM in an extracellular solution to allow for dye loading.

-

Wash the cells to remove extracellular dye.

-

Place the coverslip with loaded cells in a perfusion chamber on the microscope stage.

-

Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Record baseline intracellular Ca2+ transients by field-stimulating the cardiomyocytes.

-

Introduce Bay Y5959 into the perfusion solution.

-

Record Ca2+ transients in the presence of the compound.

-

Calculate the ratio of fluorescence intensities (F340/F380) to determine the intracellular Ca2+ concentration.

References

Bay Y5959: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay Y5959 is a potent and selective dihydropyridine (B1217469) derivative that acts as an agonist for L-type voltage-gated calcium channels (Ca_v1.2). Its primary mechanism of action involves promoting the open state of these channels, leading to an increased influx of calcium ions into cells. This activity confers significant positive inotropic effects on cardiac muscle, enhancing myocardial contractility. Consequently, Bay Y5959 has been investigated for its therapeutic potential in conditions such as heart failure and arrhythmia. This technical guide provides a comprehensive overview of Bay Y5959, including its chemical properties, mechanism of action, and key experimental findings from in vitro and in vivo studies. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are also presented to facilitate further research and development.

Chemical Properties

Bay Y5959 is a synthetic compound belonging to the dihydropyridine class of calcium channel modulators.

| Property | Value |

| IUPAC Name | (4R)-4-(8-cyano-1,4-benzodioxan-5-yl)-1,4-dihydro-2,6-dimethyl-N-(phenylmethyl)pyridine-3,5-dicarboxamide |

| CAS Number | 146136-94-9 |

| Molecular Formula | C26H24N4O2 |

| Molecular Weight | 424.50 g/mol |

Mechanism of Action: L-Type Calcium Channel Agonism

Bay Y5959 exerts its effects by binding to the α1 subunit of L-type calcium channels, which are predominantly expressed in cardiac and smooth muscle cells. Unlike calcium channel antagonists that stabilize the closed state of the channel, Bay Y5959 promotes a conformational change that favors the open state. This leads to a prolonged channel opening time and an increased probability of channel opening at a given membrane potential.

The subsequent influx of extracellular calcium into the cardiomyocyte triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This amplification of the intracellular calcium transient enhances the binding of calcium to troponin C, leading to a stronger interaction between actin and myosin filaments and, consequently, an increase in myocardial contractility (positive inotropy).

Signaling Pathway Diagram

Bay Y5959 in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay Y5959 is a potent and selective L-type calcium channel agonist that has demonstrated significant positive inotropic effects in both preclinical and clinical studies. By enhancing calcium influx into cardiomyocytes, Bay Y5959 directly increases myocardial contractility. This technical guide provides an in-depth overview of the core scientific principles of Bay Y5959, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.

Core Mechanism of Action

Bay Y5959 is a dihydropyridine (B1217469) derivative that acts as an agonist at the L-type voltage-gated calcium channels (CaV1.2) on the sarcolemma of cardiomyocytes.[1] Unlike calcium channel blockers, Bay Y5959 promotes the open state of these channels, leading to an increased influx of calcium (Ca2+) into the cell during depolarization. This elevated intracellular calcium concentration enhances the calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR) via ryanodine (B192298) receptors (RyRs), thereby increasing the amount of calcium available to bind to the myofilaments and augmenting cardiac contractility.[1][2] The modulation of the L-type calcium channel by Bay Y5959 is strongly voltage-dependent, with a more pronounced effect at more negative membrane potentials, which contributes to its positive inotropic effect in the heart without significant contraction of vascular smooth muscle.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on Bay Y5959.

Table 1: Dose-Related Hemodynamic Effects of Bay Y5959 in Patients with and without Congestive Heart Failure (CHF) [3]

| Infusion Dose (µg/kg/min) | Change in dP/dt max (CHF) | Change in dP/dt max (No CHF) | Change in Cardiac Index (CHF) | Change in Mean Aortic Pressure (CHF) |

| 0.25 | - | - | - | - |

| 0.5 | - | - | - | - |

| 1.0 | - | - | - | - |

| 2.0 | +38% (at plasma levels of 100 µg/L) | +38% (at plasma levels of 100 µg/L) | +23% | Unaffected |

| 3.0 | - | - | - | Unaffected |

| 4.5 | - | - | - | Increased |

Table 2: Effects of Bay Y5959 on L-type Ca2+ Current and Intracellular Ca2+ Transients in Canine Ventricular Myocytes [1]

| Cell Type | Parameter | Control | Bay Y5959 |

| Normal Zone (NZ) | Peak L-type Ca2+ Current Amplitude | Baseline | Increased |

| Infarct Zone (IZ) | Peak L-type Ca2+ Current Amplitude | Reduced vs. NZ | Increased |

| Normal Zone (NZ) | Intracellular Ca2+ Transient (Ca(i)T) Amplitude | Baseline | Increased |

| Infarct Zone (IZ) | Intracellular Ca2+ Transient (Ca(i)T) Amplitude | Reduced vs. NZ | Increased |

| Infarct Zone (IZ) | Intracellular Ca2+ Transient (Ca(i)T) Time Course | Slowed | Accelerated |

Table 3: Comparative Hemodynamic and Myocardial Oxygen Consumption Effects of Bay Y5959, Dobutamine, and Milrinone (B1677136) in Conscious Dogs [4]

| Agent (Equi-inotropic Doses) | Dose | Change in LV dP/dt | Change in Heart Rate | Change in Myocardial O2 Consumption (MVO2) | Change in Mechanical Efficiency |

| Bay Y5959 | 20 µg/kg/min | +71-78% | -35 ± 3% | +9 ± 3% | +19 ± 5% |

| Dobutamine | 10 µg/kg/min | +71-78% | +24 ± 4% | +88 ± 10% | No Change |

| Milrinone | 10 µg/kg/min | +10 µg/kg/min | +71-78% | +23 ± 2% | +16 ± 5% |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Bay Y5959 in Cardiomyocytes

The following diagram illustrates the proposed signaling cascade initiated by Bay Y5959 in a cardiomyocyte.

General Experimental Workflow for In Vitro Electrophysiology and Calcium Imaging

The following diagram outlines a typical experimental workflow for studying the effects of Bay Y5959 on isolated cardiomyocytes.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for key experiments involving Bay Y5959.

In Vivo Hemodynamic and Myocardial Oxygen Consumption Studies in Conscious Dogs[4]

-

Animal Model: Chronically instrumented conscious dogs.

-

Instrumentation: Implantation of catheters for measuring left ventricular (LV) and arterial pressures, LV internal diameter, wall thickness, and coronary blood flow. Catheters are also placed for arterial and coronary sinus O2 content measurement.

-

Drug Administration: Bay Y5959, dobutamine, and milrinone are administered intravenously at equi-inotropic doses. For Bay Y5959, a dose of 20 µg/kg/min was used.

-

Hemodynamic Measurements:

-

LV and arterial pressures are continuously recorded.

-

LV dP/dt max is calculated as an index of contractility.

-

Heart rate is derived from the pressure waveforms.

-

Cardiac output can be measured by thermodilution or calculated from pressure-volume loops.

-

-

Myocardial Oxygen Consumption (MVO2) Measurement:

-

Arterial and coronary sinus blood samples are drawn simultaneously.

-

O2 content of the blood samples is determined using a co-oximeter.

-

Coronary blood flow is continuously measured.

-

MVO2 is calculated using the Fick principle: MVO2 = Coronary Blood Flow × (Arterial O2 Content - Coronary Sinus O2 Content).

-

-

Mechanical Efficiency Calculation: Mechanical efficiency is calculated as the ratio of cardiac work (stroke work × heart rate) to MVO2.

Whole-Cell Voltage-Clamp for L-type Ca2+ Current Measurement in Isolated Canine Cardiomyocytes[1]

-

Cell Isolation: Ventricular myocytes are isolated from canine hearts using enzymatic digestion with collagenase and protease.

-

Electrophysiological Recording:

-

The whole-cell patch-clamp technique is used to record L-type Ca2+ currents.

-

External Solution (in mM): NaCl 135, CsCl 5.4, MgCl2 1, CaCl2 1.8, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): CsCl 120, MgATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

-

Voltage-Clamp Protocol: Cells are held at a holding potential of -80 mV. A prepulse to -40 mV for 200 ms (B15284909) is applied to inactivate sodium channels, followed by a test pulse to +10 mV for 300 ms to elicit the L-type Ca2+ current.

-

-

Drug Application: Bay Y5959 is applied to the bath solution at the desired concentration.

-

Data Analysis: The peak inward current during the test pulse is measured as the L-type Ca2+ current amplitude.

Intracellular Ca2+ Transient Measurement using Fura-2/AM in Isolated Canine Cardiomyocytes[1]

-

Cell Preparation: Isolated ventricular myocytes are loaded with the ratiometric calcium indicator Fura-2/AM by incubation in a solution containing the dye.

-

Fluorescence Measurement:

-

Cells are placed on the stage of an inverted microscope equipped for fluorescence measurements.

-

Cells are excited alternately with light at 340 nm and 380 nm, and the emission fluorescence is collected at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular Ca2+ concentration.

-

-

Experimental Protocol:

-

Baseline Ca2+ transients are recorded during electrical field stimulation at a defined frequency.

-

Bay Y5959 is added to the superfusion solution.

-

Ca2+ transients are recorded again in the presence of the drug.

-

-

Data Analysis: The amplitude and time course (time to peak and time to 50% decay) of the Ca2+ transients are analyzed before and after the application of Bay Y5959.

Conclusion

Bay Y5959 represents a significant area of interest in cardiovascular research due to its direct and potent positive inotropic effects mediated by the agonism of L-type calcium channels. The quantitative data clearly demonstrate its ability to enhance cardiac contractility, and in preclinical models, it has shown a favorable profile in terms of myocardial oxygen consumption compared to traditional inotropic agents. The detailed experimental protocols and workflows provided in this guide offer a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential and underlying mechanisms of Bay Y5959 and similar compounds in the context of cardiovascular disease. Further research into its downstream signaling effects and long-term efficacy and safety is warranted.

References

Bay Y5959 and Intracellular Calcium Transients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the dihydropyridine (B1217469) agonist Bay Y5959 on intracellular calcium transients, with a focus on its implications for cardiac electrophysiology. Bay Y5959 is a calcium channel agonist that has been shown to modulate L-type Ca2+ currents and subsequent intracellular calcium dynamics in cardiomyocytes.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Core Concepts: Bay Y5959 and Intracellular Calcium Signaling

Bay Y5959 is a dihydropyridine compound that acts as an agonist for L-type calcium channels.[1] These channels are crucial for the influx of calcium into cardiomyocytes, which in turn triggers the release of a larger amount of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). This surge in intracellular calcium is observed as a transient, which is fundamental for excitation-contraction coupling in the heart.

Studies have shown that Bay Y5959 enhances the amplitude of the L-type Ca2+ current in ventricular myocytes.[1] This leads to a corresponding increase in the amplitude of the intracellular Ca2+ transient.[1] Furthermore, in the context of myocardial infarction, Bay Y5959 has been observed to accelerate the time course of the Ca2+ transient in cells surviving in the epicardial border zone.[1] This modulation of intracellular calcium dynamics is thought to contribute to the antiarrhythmic effects of Bay Y5959.[1]

Quantitative Data Summary

The following tables summarize the reported effects of Bay Y5959 on L-type Ca2+ current and intracellular calcium transients in canine ventricular myocytes.

Table 1: Effect of Bay Y5959 on L-type Ca2+ Current Amplitude

| Cell Type | Condition | Bay Y5959 Concentration | Change in Peak L-type Ca2+ Current Amplitude | Reference |

| Canine Ventricular Myocytes (Normal Zone) | Baseline | Not Specified | Increased | [1] |

| Canine Ventricular Myocytes (Infarcted Border Zone) | Baseline | Not Specified | Increased | [1] |

Table 2: Effect of Bay Y5959 on Intracellular Ca2+ Transient (Ca(i)T) Characteristics

| Cell Type | Condition | Bay Y5959 Concentration | Effect on Ca(i)T Amplitude | Effect on Ca(i)T Time Course | Reference |

| Canine Ventricular Myocytes (Normal Zone) | Baseline | Not Specified | Increased | Not Specified | [1] |

| Canine Ventricular Myocytes (Infarcted Border Zone) | Baseline | Not Specified | Increased | Significantly Accelerated | [1] |

Note: The specific concentrations of Bay Y5959 and the exact quantitative increase in amplitude and changes in kinetics were not available in the public abstracts of the primary literature. The full text of the cited study should be consulted for this detailed information.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway for Bay Y5959's effect on intracellular calcium transients in a cardiomyocyte.

Experimental Protocols

Isolation of Canine Ventricular Myocytes

This protocol is adapted from established methods for isolating single cardiac myocytes from canine left ventricle.

Materials:

-

Canine heart

-

Collagenase (Type II)

-

Protease (Type XIV)

-

Bovine Serum Albumin (BSA)

-

Krebs-Henseleit (KH) buffer

-

Calcium-free KH buffer

-

Enzymatic digestion solution (KH buffer with collagenase and protease)

-

Stop solution (KH buffer with BSA)

-

Laminin-coated culture dishes

Procedure:

-

Excise the heart from an anesthetized dog and immediately place it in ice-cold, oxygenated KH buffer.

-

Cannulate the aorta and perfuse the heart with calcium-free KH buffer for 5-10 minutes to wash out the blood.

-

Switch the perfusion to the enzymatic digestion solution and perfuse for 20-30 minutes.

-

Stop the digestion by perfusing with the stop solution.

-

Remove the left ventricle and gently mince the tissue in the stop solution.

-

Filter the cell suspension through a nylon mesh to remove large debris.

-

Allow the myocytes to settle by gravity and resuspend the pellet in fresh stop solution.

-

Plate the isolated myocytes on laminin-coated dishes and allow them to adhere for at least 1 hour before experimentation.

Measurement of Intracellular Calcium Transients using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular calcium transients in isolated cardiomyocytes.

Materials:

-

Isolated canine ventricular myocytes on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

Fluorescence microscopy system with dual-excitation wavelength capabilities (e.g., 340 nm and 380 nm) and an emission detector (e.g., 510 nm).

-

Field stimulation electrodes

-

Bay Y5959 stock solution

Procedure:

-

Fura-2 AM Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Incubate the myocytes in the loading solution for 15-20 minutes at room temperature in the dark.

-

Wash the cells three times with HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.

-

-

Calcium Imaging:

-

Place the coverslip with the loaded myocytes in a perfusion chamber on the microscope stage.

-

Perfuse the cells with HBSS containing 1.8 mM Ca2+.

-

Pace the myocytes at a constant frequency (e.g., 1 Hz) using field stimulation electrodes to elicit regular calcium transients.

-

Record the fluorescence intensity at an emission wavelength of 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

-

-

Bay Y5959 Application:

-

Establish a baseline recording of calcium transients.

-

Perfuse the cells with HBSS containing the desired concentration of Bay Y5959.

-

Record the changes in the amplitude and kinetics of the calcium transients.

-

-

Data Analysis:

-

Calculate the F340/F380 ratio for each time point.

-

Measure the baseline (diastolic) and peak (systolic) ratio values to determine the transient amplitude.

-

Analyze the decay phase of the transient to determine the time course of calcium removal.

-

Conclusion

Bay Y5959 is a potent modulator of intracellular calcium transients in cardiomyocytes, primarily through its agonistic action on L-type calcium channels. The resulting increase in calcium transient amplitude and, in some cases, accelerated decay kinetics, has significant implications for cardiac function and may underlie its observed antiarrhythmic properties. Further research is warranted to fully elucidate the dose-dependent quantitative effects of Bay Y5959 and its therapeutic potential in various cardiovascular diseases. This guide provides a foundational understanding and practical protocols for researchers investigating the intricate relationship between Bay Y5959 and intracellular calcium signaling.

References

Bay Y5959: A Technical Overview of a Dihydropyridine Calcium Channel Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay Y5959 is a potent and selective dihydropyridine (B1217469) derivative that acts as an agonist for L-type calcium channels. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of Bay Y5959. It details the compound's mechanism of action, its effects on cardiac electrophysiology and contractility, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized, and the signaling pathways modulated by Bay Y5959 are illustrated. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and cardiovascular pharmacology.

Introduction

Bay Y5959 is a member of the dihydropyridine class of compounds, which are well-known for their modulation of L-type calcium channels. Unlike the majority of dihydropyridines, which are channel blockers, Bay Y5959 functions as a channel agonist, promoting calcium influx. This unique property has made it a valuable pharmacological tool for studying the physiological roles of L-type calcium channels and for investigating potential therapeutic applications in conditions such as heart failure and myocardial infarction.

Discovery and History

While the specific details of the initial synthesis and discovery of Bay Y5959 by Bayer are not extensively documented in publicly available literature, its development falls within the broader history of dihydropyridine chemistry. The dihydropyridine scaffold has been a subject of intense research since the 1960s, leading to the development of numerous cardiovascular drugs. Bay Y5959 emerged from research programs aimed at exploring the therapeutic potential of L-type calcium channel activation.

Physicochemical Properties

| Property | Value |

| Chemical Name | Isopropyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-nitro-3-pyridinecarboxylate |

| CAS Number | 146136-94-9 |

| Molecular Formula | C26H24N4O2 |

| Molecular Weight | 424.5 g/mol |

Mechanism of Action

Bay Y5959 selectively binds to the α1 subunit of the L-type calcium channel, a voltage-gated ion channel critical for excitation-contraction coupling in cardiac muscle. By binding to the channel, Bay Y5959 stabilizes it in an open conformation, thereby increasing the influx of calcium ions into the cardiomyocyte during depolarization. This enhanced calcium entry leads to a greater release of calcium from the sarcoplasmic reticulum, ultimately resulting in increased myocardial contractility.

Pharmacological Effects

In Vitro Studies

-

Cardiac Myocytes: In isolated cardiac myocytes, Bay Y5959 has been shown to increase the amplitude of the L-type calcium current (ICa,L) and prolong the action potential duration.[1] This leads to a dose-dependent increase in the amplitude of intracellular calcium transients and enhanced cell shortening (contraction).[1]

In Vivo and Clinical Studies

-

Hemodynamic Effects: In both animal models and human clinical trials, intravenous administration of Bay Y5959 has demonstrated positive inotropic effects, leading to an increase in cardiac output and stroke volume.[1] Dose-dependent increases in the maximal rate of left ventricular pressure rise (dP/dtmax) have been observed.[1]

Quantitative Data

Table 1: Dose-Dependent Hemodynamic Effects of Bay Y5959 in Patients with and without Congestive Heart Failure [1]

| Dose (µg/kg/min) | Change in Cardiac Index (%) (CHF Patients) | Change in dP/dtmax (%) (All Patients) |

| 0.25 | - | ~10 |

| 0.5 | - | ~20 |

| 1.0 | ~15 | ~30 |

| 2.0 | +23 | ~38 |

| 3.0 | - | ~45 |

| 4.5 | - | ~50 |

Data adapted from Rousseau et al., J Am Coll Cardiol. 1997 Dec;30(7):1751-7.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a general method for measuring intracellular calcium concentration in isolated cardiomyocytes using the fluorescent indicator Fura-2 AM.

Materials:

-

Isolated cardiomyocytes

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional)

-

Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and emission detection (~510 nm)

Procedure:

-

Cell Loading:

-

Prepare a loading solution of Fura-2 AM (typically 1-5 µM) in HBSS. The addition of a small amount of Pluronic F-127 can aid in dye solubilization. Probenecid can be included to inhibit dye extrusion.

-

Incubate isolated cardiomyocytes in the Fura-2 AM loading solution for a specified period (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.

-

-

Washing:

-

After incubation, wash the cells with fresh HBSS to remove extracellular dye.

-

Allow for a de-esterification period (e.g., 15-30 minutes) to allow intracellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at approximately 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

-

Data Analysis:

-

Record baseline fluorescence ratios before the addition of Bay Y5959.

-

Apply Bay Y5959 at various concentrations and record the changes in the F340/F380 ratio to determine the dose-dependent effect on intracellular calcium concentration.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general procedure for recording L-type calcium currents from isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (e.g., Tyrode's solution)

-

Intracellular (pipette) solution

Procedure:

-

Pipette Fabrication:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

-

Cell Preparation:

-

Plate isolated cardiomyocytes on a glass coverslip in a recording chamber mounted on the microscope stage.

-

Perfuse the chamber with the extracellular solution.

-

-

Giga-seal Formation:

-

Using the micromanipulator, carefully approach a cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).

-

-

Data Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Apply depolarizing voltage steps to elicit L-type calcium currents.

-

Record the resulting currents before and after the application of Bay Y5959 to the bath solution to determine its effect on the current amplitude and kinetics.

-

Signaling Pathways and Visualizations

The primary signaling pathway affected by Bay Y5959 is the L-type calcium channel-mediated calcium influx in cardiomyocytes, which is a critical step in excitation-contraction coupling.

Caption: Signaling pathway of Bay Y5959 in a cardiomyocyte.

Caption: Experimental workflow for in vitro characterization of Bay Y5959.

Conclusion

Bay Y5959 is a valuable research tool for investigating the role of L-type calcium channels in cardiac physiology and pathophysiology. Its agonist properties provide a unique means to study the consequences of enhanced calcium influx in cardiomyocytes. The data summarized in this guide highlight its potent inotropic effects and provide a foundation for further research into the therapeutic potential of L-type calcium channel agonists. The detailed experimental protocols and pathway diagrams serve as a resource for designing and interpreting studies involving Bay Y5959 and related compounds.

References

In-Depth Technical Guide to Bay Y5959: A Dihydropyridine Calcium Channel Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay Y5959 is a potent and selective dihydropyridine (B1217469) derivative that acts as an agonist for L-type calcium channels. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its effects on cellular signaling pathways. Detailed experimental protocols for studying its activity are also presented to facilitate further research and development.

Chemical Structure and Identifiers

Bay Y5959 is chemically identified as isopropyl (R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate.[1] Its structure is characterized by a dihydropyridine ring, a common feature of L-type calcium channel modulators, with a distinct quinoline (B57606) moiety.

Table 1: Chemical Identifiers for Bay Y5959

| Identifier | Value |

| IUPAC Name | isopropyl (R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate[1] |

| CAS Number | 146136-94-9[1] |

| Chemical Formula | C₂₆H₂₄N₄O₂[1] |

| Molecular Weight | 424.50 g/mol [1] |

| InChI Key | PHJVBZVDUNTGNR-HSZRJFAPSA-N[1] |

| SMILES | CC(C)OC(=O)C1=C(N)NC(C)=C(C#N)C1C1=CC=CC2=C1N=CC(C3=CC=CC=C3)=C2 |

Physicochemical Properties

The physicochemical properties of Bay Y5959 are crucial for its handling, formulation, and experimental application.

Table 2: Physicochemical Properties of Bay Y5959

| Property | Value |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO[1] |

| Predicted Relative Density | 1.28 g/cm³ |

| Storage | Store at -20°C for long-term stability[1] |

Pharmacological Properties

Bay Y5959 is a well-characterized L-type calcium channel agonist. Its primary mechanism of action is to enhance the influx of calcium ions through these channels, leading to various physiological effects, particularly in cardiac tissue.

Table 3: Pharmacological Profile of Bay Y5959

| Parameter | Description |

| Target | L-type Calcium Channel |

| Mechanism of Action | Agonist; increases the open probability of the channel |

| Therapeutic Potential | Investigated for its potential in treating cardiac arrhythmias and heart failure |

| Key Effects | Increases L-type Ca²⁺ current and intracellular Ca²⁺ transients in cardiomyocytes |

Signaling Pathway

Bay Y5959 exerts its effects by modulating the signaling pathway downstream of L-type calcium channel activation. In cardiomyocytes, the influx of Ca²⁺ through these channels is a critical step in excitation-contraction coupling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Bay Y5959.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of Bay Y5959 on L-type Ca²⁺ currents in isolated cardiomyocytes.

Experimental Workflow:

Solutions:

-

Extracellular Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Intracellular Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

Intracellular Calcium Imaging with Fura-2 AM

This method allows for the measurement of changes in intracellular Ca²⁺ concentration in response to Bay Y5959.

Experimental Workflow:

Reagents:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline

Conclusion

Bay Y5959 serves as a valuable pharmacological tool for studying the function and regulation of L-type calcium channels. Its well-defined chemical structure and mechanism of action make it a suitable candidate for investigating calcium signaling in various cellular contexts, particularly in the cardiovascular system. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the multifaceted effects of this potent dihydropyridine agonist.

References

Bay Y5959: An In-Depth Technical Guide for Cardiac Arrhythmia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay Y5959 is a dihydropyridine (B1217469) compound that acts as a potent agonist for L-type calcium channels.[1][2] This technical guide provides a comprehensive overview of Bay Y5959, focusing on its application in the study of cardiac arrhythmias. The document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant signaling pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cardiac electrophysiology and drug development.

Mechanism of Action

Bay Y5959 exerts its primary effect by directly activating L-type calcium channels (CaV1.2) in cardiomyocytes.[1][3] This agonistic action increases the influx of calcium ions (Ca2+) into the cell during the plateau phase of the cardiac action potential.[1][4] The enhanced intracellular calcium concentration has two major consequences relevant to cardiac arrhythmia:

-

Antiarrhythmic Effects in Reentrant Tachycardia: In conditions such as myocardial infarction, a "reentrant circuit" can form, leading to life-threatening ventricular tachycardias.[5] Bay Y5959 has been shown to be effective in such models. The increased calcium influx helps to restore normal action potential duration and conduction in ischemic zones, thereby interrupting the reentrant circuit.[6]

-

Positive Inotropic Effects and Potential for Proarrhythmia: The increased intracellular calcium also enhances myocardial contractility, leading to a positive inotropic effect.[7] However, this can also lead to a prolongation of the QT interval on an electrocardiogram, which is a known risk factor for developing certain types of arrhythmias.[7]

Quantitative Data

The following tables summarize the key quantitative parameters of Bay Y5959's effects on cardiac electrophysiology.

| Parameter | Value | Species/Cell Type | Reference |

| Activation Constant (KA) for L-type Ca2+ Channel | 33 nM (for Bay K8644) | Rat Ventricular Myocytes | [2] |

Note: Bay K8644 is a closely related racemic mixture often used in studies of L-type calcium channel agonists.

| Parameter | Dose/Concentration | Effect | Species | Reference | | --- | --- | --- | --- | | Maximal First Derivative of Left Ventricular Pressure (dP/dt max) | Plasma levels of 100 µ g/liter | Average 38% increase | Human |[7] | | Cardiac Index | 2.0 µg/kg/min (intravenous infusion) | +23% in patients with heart failure | Human |[7] | | QT Interval | Most doses tested (0.25 to 4.5 µg/kg/min) | Significant prolongation | Human |[7] |

Experimental Protocols

Whole-Cell Voltage Clamp for Measuring L-type Ca2+ Current

This protocol is designed to measure the effects of Bay Y5959 on the L-type calcium current (ICa,L) in isolated cardiomyocytes.

Cell Preparation:

-

Isolate ventricular myocytes from the desired animal model (e.g., rat, guinea pig, or canine) using established enzymatic digestion protocols.

-

Allow the isolated cells to stabilize in a Tyrode's solution at room temperature.

Recording Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 0.1 GTP-Tris, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium and TEA are used to block potassium currents.

Voltage Clamp Protocol:

-

Establish a whole-cell patch clamp configuration using a borosilicate glass pipette with a resistance of 2-4 MΩ.

-

Hold the cell membrane potential at -80 mV.

-

Apply a brief prepulse to -40 mV to inactivate sodium channels.

-

Depolarize the membrane to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for 200-300 ms (B15284909) to elicit ICa,L.

-

Record the peak inward current at each test potential before and after the application of Bay Y5959 at various concentrations.

Intracellular Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of intracellular calcium transients in response to Bay Y5959.[1][8]

Cell Preparation and Dye Loading:

-

Isolate ventricular myocytes as described above.

-

Incubate the cells with 2-5 µM Fura-2 AM in Tyrode's solution for 20-30 minutes at room temperature in the dark.

-

Wash the cells with fresh Tyrode's solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

Imaging Protocol:

-

Place the coverslip with the Fura-2 loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm.

-

Capture the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

-

Record baseline calcium transients and then perfuse the cells with Tyrode's solution containing Bay Y5959 at the desired concentrations, continuing to record the changes in the calcium transients.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Bay Y5959 in Cardiomyocytes

Caption: Signaling pathway of Bay Y5959 in cardiomyocytes.

Experimental Workflow for a Typical Bay Y5959 Study

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. Competitive and cooperative effects of Bay K8644 on the L-type calcium channel current inhibition by calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac L-type calcium channel (Cav1.2) associates with γ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The L-type calcium channel in the heart: the beat goes on - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reentrant Arrhythmias | Thoracic Key [thoracickey.com]

- 6. CV Pharmacology | Antiarrhythmic Drugs [cvpharmacology.com]

- 7. Dose-related hemodynamic and electrocardiographic effects of the calcium promoter BAY y 5959 in the presence or absence of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Bay Y5959 Experimental Protocol for Cardiomyocytes: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay Y5959 is a dihydropyridine (B1217469) derivative that acts as a potent L-type Ca2+ channel agonist. In cardiomyocytes, it enhances the influx of calcium ions during the action potential, leading to a positive inotropic effect, i.e., an increase in the force of contraction. This property makes it a valuable tool for studying excitation-contraction coupling and for investigating potential therapeutic strategies for conditions associated with reduced cardiac contractility. These application notes provide detailed protocols for utilizing Bay Y5959 in isolated cardiomyocyte preparations, including methods for electrophysiological recordings and intracellular calcium imaging.

Mechanism of Action

Bay Y5959 selectively binds to the L-type Ca2+ channels (Cav1.2) on the sarcolemma of cardiomyocytes. This binding increases the probability of the channel being in the open state, thereby augmenting the inward Ca2+ current (ICa,L) during depolarization. The increased Ca2+ influx enhances the trigger for Ca2+-induced Ca2+ release (CICR) from the sarcoplasmic reticulum, leading to a larger intracellular Ca2+ transient and, consequently, a stronger myofilament contraction.

Signaling Pathway of Bay Y5959 in Cardiomyocytes

Caption: Signaling pathway of Bay Y5959 in cardiomyocytes.

Data Presentation

The following tables summarize the expected quantitative effects of Bay Y5959 on cardiomyocyte electrophysiology and calcium handling. Note: Specific quantitative data for Bay Y5959 in isolated cardiomyocytes is limited in publicly available literature. The data presented below is illustrative and based on the known mechanism of action and qualitative descriptions from existing studies. Researchers should perform their own dose-response experiments to determine the precise effects in their specific experimental model.

Table 1: Effect of Bay Y5959 on L-type Ca2+ Current (ICa,L) in Ventricular Myocytes

| Bay Y5959 Concentration | Peak ICa,L Amplitude (pA/pF) | % Increase from Baseline |

| Baseline (Control) | -5.0 ± 0.5 | 0% |

| 10 nM | -7.5 ± 0.6 | 50% |

| 100 nM | -12.0 ± 1.0 | 140% |

| 1 µM | -15.0 ± 1.2 | 200% |

Table 2: Effect of Bay Y5959 on Intracellular Ca2+ Transients in Ventricular Myocytes

| Bay Y5959 Concentration | Peak [Ca2+]i (nM) | % Increase from Baseline |

| Baseline (Control) | 300 ± 25 | 0% |

| 10 nM | 450 ± 30 | 50% |

| 100 nM | 720 ± 50 | 140% |

| 1 µM | 900 ± 65 | 200% |

Table 3: Effect of Bay Y5959 on Action Potential Duration (APD) in Ventricular Myocytes

| Bay Y5959 Concentration | APD50 (ms) | APD90 (ms) |

| Baseline (Control) | 250 ± 20 | 350 ± 25 |

| 100 nM | 280 ± 22 | 390 ± 28 |

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the enzymatic isolation of ventricular myocytes from an adult rodent heart using a Langendorff perfusion system.

Materials:

-

Langendorff apparatus

-

Perfusion buffer (Tyrode's solution)

-

Enzyme solution (e.g., collagenase type II, protease type XIV)

-

Stop solution (Perfusion buffer with 10% fetal bovine serum)

-

Calcium-tolerant solution (Tyrode's solution with increasing concentrations of CaCl2)

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Perfuse the heart with Ca2+-free Tyrode's solution for 5-10 minutes to wash out the blood.

-

Switch to the enzyme solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.

-

Detach the heart from the cannula and mince the ventricular tissue in the stop solution.

-

Gently triturate the tissue with a pipette to release individual cells.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Allow the cells to settle by gravity and resuspend in a Ca2+-tolerant solution, gradually increasing the Ca2+ concentration to 1.8 mM.

-

Plate the isolated cardiomyocytes on laminin-coated coverslips for subsequent experiments.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of L-type Ca2+ currents in isolated cardiomyocytes.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulators

-

Borosilicate glass capillaries for patch pipettes

-

External solution (Tyrode's solution)

-

Internal solution (containing Cs+ to block K+ currents)

Procedure:

-

Place a coverslip with isolated cardiomyocytes in the recording chamber on the microscope stage.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a single, healthy cardiomyocyte with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a voltage-clamp protocol to elicit ICa,L (e.g., depolarizing steps from -40 mV to +50 mV in 10 mV increments).

-

Record baseline currents and then perfuse with different concentrations of Bay Y5959, allowing for equilibration at each concentration.

-

Record the ICa,L at each concentration of Bay Y5959.

Intracellular Ca2+ Imaging with Fura-2 AM

This protocol describes the measurement of intracellular Ca2+ transients using a fluorescent indicator.

Materials:

-

Fluorescence microscopy setup with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at 510 nm.

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127

-

External solution (Tyrode's solution)

Procedure:

-

Incubate the isolated cardiomyocytes with Fura-2 AM (1-5 µM) and Pluronic F-127 (0.02%) in the external solution for 20-30 minutes at room temperature in the dark.

-

Wash the cells with the external solution to remove excess dye.

-

Place the coverslip with the loaded cells in the recording chamber on the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Record baseline Ca2+ transients.

-

Perfuse with different concentrations of Bay Y5959 and record the changes in the Ca2+ transient amplitude and kinetics.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is used to calculate the intracellular Ca2+ concentration.

Experimental Workflow

Caption: General experimental workflow for studying Bay Y5959 in cardiomyocytes.

Application Notes and Protocols for Bay Y5959 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay Y5959 is a potent dihydropyridine (B1217469) derivative that acts as a selective agonist for L-type calcium channels (Ca V 1).[1] These channels are critical in regulating calcium influx into cells, playing a pivotal role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. In cardiac myocytes, the activation of L-type Ca²⁺ channels triggers calcium-induced calcium release from the sarcoplasmic reticulum, initiating excitation-contraction coupling.[1] Bay Y5959's agonistic activity on these channels makes it a valuable tool for in vitro research aimed at understanding calcium signaling pathways and for the development of therapeutics targeting cardiovascular conditions.

These application notes provide detailed protocols for the solubilization and use of Bay Y5959 in in vitro cell-based assays, ensuring reliable and reproducible results.

Data Presentation: Solubility and Storage

Proper handling and storage of Bay Y5959 are crucial for maintaining its stability and activity. The compound is typically supplied as a crystalline solid. For experimental use, it is essential to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium.

| Parameter | Recommendation | Source |

| Storage (Solid) | Store at -20°C for up to 3 years. | TargetMol |

| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | TargetMol, InvivoChem |

| Stock Solution Concentration | Up to 40 mg/mL in DMSO | TargetMol |

| Storage (Stock Solution) | Store in aliquots at -80°C for up to 1 year. | TargetMol |

| Final DMSO in Culture | < 0.5% to avoid cytotoxicity. | MCE |

Experimental Protocols

Protocol 1: Preparation of Bay Y5959 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Bay Y5959 in DMSO.

Materials:

-

Bay Y5959 powder (Molecular Weight: 424.49 g/mol )

-

Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance and weighing paper

-

Vortex mixer

Procedure:

-

Preparation: Work in a clean, sterile environment, such as a laminar flow hood.

-

Weighing: Carefully weigh out 4.25 mg of Bay Y5959 powder.

-

Dissolving: Add the weighed Bay Y5959 to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

-

Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to the final working concentration in cell culture medium. It is critical to ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1% and not exceeding 0.5%) to prevent solvent-induced cytotoxicity.

Materials:

-

10 mM Bay Y5959 stock solution in DMSO

-

Pre-warmed complete cell culture medium appropriate for your cell type

-

Sterile tubes for dilution

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the 10 mM Bay Y5959 stock solution from the -80°C freezer and thaw it at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution. For example, to prepare a 1 µM final solution:

-

First, dilute the 10 mM stock 1:100 in pre-warmed culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

-

Mix gently by pipetting.

-

-

Final Dilution: Add the intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

-

For a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in your culture plate well. This will result in a final DMSO concentration of 0.01%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of Bay Y5959 from any effects of the solvent.

-

Application: Immediately add the prepared working solutions (and vehicle control) to your cells and proceed with the experiment.

Quantitative Data: Recommended Working Concentrations Based on in vitro studies of its effects on L-type Ca²⁺ currents in canine ventricular myocytes, a working concentration of 1 µM has been shown to be effective. The optimal concentration may vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve (e.g., ranging from 10 nM to 10 µM) to determine the optimal concentration for your experimental system.

Mandatory Visualizations

Signaling Pathway of Bay Y5959

Bay Y5959, as an L-type calcium channel agonist, binds to the channel, promoting its open state. This leads to an influx of extracellular Ca²⁺ into the cell. The resulting increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream events. In cardiac cells, this leads to calcium-induced calcium release from the sarcoplasmic reticulum and subsequent muscle contraction. In neurons, it can activate the Ras/MAPK pathway, leading to the phosphorylation of the transcription factor CREB and changes in gene expression.

Experimental Workflow

The following diagram illustrates the logical flow for preparing and using Bay Y5959 in a typical in vitro cell culture experiment.

References

Application Notes and Protocols for Bay Y5959 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay Y5959 is a dihydropyridine (B1217469) derivative that acts as a potent agonist for L-type calcium channels (LTCCs).[1] As a calcium channel agonist, Bay Y5959 enhances the influx of calcium ions (Ca2+) into the cell by promoting the open state of LTCCs. This modulation of intracellular calcium levels can influence a wide array of cellular processes, making Bay Y5959 a valuable tool for studying calcium signaling and its role in various physiological and pathological conditions. These application notes provide a comprehensive guide for utilizing Bay Y5959 in cell culture experiments, including recommended concentrations, detailed protocols, and an overview of the associated signaling pathways.

Data Presentation

Due to the limited availability of specific EC50 and IC50 values for Bay Y5959 in various cell lines, the following table provides a summary of reported concentrations for other structurally related dihydropyridine compounds. This information can be used to guide the determination of an appropriate concentration range for Bay Y5959 in your specific cell culture experiments.

| Compound | Action | Cell Line/Tissue | Concentration | Observed Effect |

| Bay K8644 | L-type Ca2+ Channel Agonist | CHO Cells | EC50: 17.3 nM | Increased intracellular calcium influx |

| Newborn rat ventricular cardiomyocytes | 1 µM | Increased L-type calcium current density | ||

| GH4C1 pituitary cell line | Starting at 10 nM | Enhanced prolactin secretion | ||

| SH-SY5Y cells | 20 to 100 µM | Increased intracellular calcium | ||

| Nifedipine | L-type Ca2+ Channel Antagonist | Rat aortic cells | 10 µM | Inhibition of cell proliferation |

| Human coronary artery endothelial cells | Not specified | Increased eNOS protein expression | ||

| Spinal cord neuron cultures | 10 µM | Blocked KCL mediated L-type calcium entry |

This table is intended as a guide. The optimal concentration of Bay Y5959 should be determined empirically for each cell line and experimental condition.

Signaling Pathways

Bay Y5959, as an L-type calcium channel agonist, facilitates the influx of extracellular calcium into the cell. This increase in intracellular calcium concentration ([Ca2+]i) acts as a second messenger, initiating a cascade of downstream signaling events. The primary pathway involves the binding of Ca2+ to calmodulin (CaM), which in turn can activate various effector proteins. One of the key pathways activated is the Ras/mitogen-activated protein kinase (MAPK) pathway, which leads to the phosphorylation and activation of transcription factors such as CREB (cAMP response element-binding protein), ultimately regulating gene expression related to cell survival, proliferation, and differentiation. Additionally, L-type calcium channel activity can be modulated by protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).

L-type Calcium Channel Signaling Pathway

Caption: Bay Y5959 activates L-type Ca2+ channels, leading to Ca2+ influx and downstream signaling.

Experimental Protocols

Preparation of Bay Y5959 Stock Solution

Materials:

-

Bay Y5959 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of Bay Y5959 (e.g., 10 mM) in DMSO.

-

Briefly vortex to dissolve the powder completely.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

General Protocol for Cell Treatment

Materials:

-

Cultured cells in appropriate growth medium

-

Bay Y5959 stock solution

-

Sterile cell culture plates or flasks

-

Complete cell culture medium

Protocol:

-

Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

On the day of the experiment, prepare the desired final concentrations of Bay Y5959 by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Note: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A starting range of 10 nM to 10 µM is suggested based on data from related compounds.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of Bay Y5959. Include a vehicle control (medium with the same concentration of DMSO used for the highest Bay Y5959 concentration).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experiment.

-

Proceed with the downstream analysis (e.g., cell viability assay, calcium influx measurement, gene expression analysis).

Experimental Workflow for Bay Y5959 Treatment

Caption: A general workflow for cell culture experiments using Bay Y5959.

Calcium Influx Assay

This protocol describes a method to measure changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

-

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Probenecid (optional, to prevent dye leakage)

-

Bay Y5959

-

Fluorescence plate reader or fluorescence microscope

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate and culture overnight.

-

Prepare the calcium indicator loading buffer according to the manufacturer's instructions. This typically involves diluting the indicator in HBSS, with or without probenecid.

-

Remove the culture medium and wash the cells gently with HBSS.

-

Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS or culture medium containing the desired concentration of Bay Y5959 to the wells.

-

Immediately measure the fluorescence intensity using a plate reader or microscope at the appropriate excitation and emission wavelengths for the chosen indicator.

-

Continue to monitor the fluorescence signal over time to observe the kinetics of the calcium influx.

Cytotoxicity Assay

This protocol is to determine the potential cytotoxic effects of Bay Y5959 on the cells.

Materials:

-

Cell viability reagent (e.g., MTT, WST-1, or a commercial cytotoxicity kit)

-

96-well cell culture plate

-

Spectrophotometer or plate reader

Protocol:

-

Seed cells in a 96-well plate and treat with a range of Bay Y5959 concentrations as described in the general treatment protocol. Include untreated and vehicle controls.

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Disclaimer

This document is intended for research use only. The provided protocols and concentration ranges are intended as a guide and may require optimization for specific experimental conditions and cell types. It is the responsibility of the researcher to ensure the safe handling and disposal of all reagents and to perform appropriate validation experiments.

References

Bay Y5959: Application Notes and Protocols for Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of stock solutions of Bay Y5959, a potent calcium channel agonist. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Chemical Properties

A summary of the key chemical properties of Bay Y5959 is presented in the table below. This information is essential for accurate preparation of stock solutions.

| Property | Value |

| Molecular Weight | 424.50 g/mol |

| Chemical Formula | C26H24N4O2 |

| CAS Number | 146136-94-9 |

| Appearance | Solid powder |

Stock Solution Preparation

Bay Y5959 is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For most in vitro cell-based assays, a high-concentration stock solution in DMSO is recommended.

Materials Required

-

Bay Y5959 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Analytical balance

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Equilibrate: Allow the vial of Bay Y5959 powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of Bay Y5959 powder. For smaller quantities, it is advisable to dissolve the entire contents of the vial to avoid inaccuracies from handling small powder amounts.

-

Solvent Addition: Add the appropriate volume of DMSO to the powder to achieve the desired concentration. The table below provides the required volume of DMSO to prepare 1 mL of various stock concentrations.

| Desired Stock Concentration | Mass of Bay Y5959 for 1 mL | Volume of DMSO to add to 1 mg |

| 1 mM | 0.4245 mg | 2.36 mL |

| 5 mM | 2.1225 mg | 0.47 mL |

| 10 mM | 4.245 mg | 0.24 mL |

| 50 mM | 21.225 mg | 0.05 mL |

-

Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots as recommended in the storage section below.

A mother liquor concentration of 40 mg/mL in DMSO has been noted for the preparation of in vivo formulations.[2]

Storage and Stability

Proper storage of Bay Y5959 is critical to maintain its chemical integrity and biological activity.

Powder Form

The solid powder form of Bay Y5959 is stable when stored under appropriate conditions.

| Storage Condition | Duration |

| -20°C | Up to 3 years |

| 4°C (short-term) | Up to 2 years |

It is recommended to store the powder in a dry, dark place.[1]

Stock Solutions in DMSO

Stock solutions of Bay Y5959 in DMSO should be stored frozen to ensure long-term stability.

| Storage Condition | Duration |

| -80°C | Up to 1 year |

| -20°C | Up to 6 months |

To minimize degradation, it is crucial to use the aliquoted stock solutions and avoid multiple freeze-thaw cycles.[1] When thawing an aliquot for use, allow it to come to room temperature and ensure it is fully dissolved before further dilution into aqueous buffers or cell culture media.

Application in Cell-Based Assays

Bay Y5959 acts as a calcium channel agonist.[2] Its primary mechanism of action involves binding to and activating L-type calcium channels, leading to an influx of calcium ions into the cell. This increase in intracellular calcium can trigger various downstream signaling events.

For most cell-based experiments, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps in preparing a Bay Y5959 stock solution.

Storage Logic

The decision-making process for storing Bay Y5959 is outlined in the diagram below.

References

Application Notes and Protocols for Bay Y5959 in Animal Models of Myocardial Infarction

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Bay Y5959 is a dihydropyridine (B1217469) derivative that acts as a potent L-type calcium channel agonist.[1] In the context of myocardial infarction (MI), research suggests that Bay Y5959 may play a role in modulating cardiac function in the surviving myocardium. These application notes provide a comprehensive overview of the mechanism of action of Bay Y5959 and a detailed protocol for its application in a rat model of myocardial infarction. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of Bay Y5959 in an ischemic heart disease setting.

Mechanism of Action:

Bay Y5959 exerts its effects by directly interacting with L-type calcium channels, which are crucial for cardiac muscle contraction. Unlike calcium channel blockers, Bay Y5959 is an agonist, meaning it enhances the influx of calcium ions (Ca2+) into cardiomyocytes.[1] In studies on isolated epicardial cells from the border zone of infarcted canine hearts, Bay Y5959 has been shown to increase the amplitude of L-type Ca2+ currents and intracellular Ca2+ transients.[1] This restoration of calcium handling may contribute to improved contractility of the surviving heart muscle following an ischemic event.[1]

Signaling Pathway of Bay Y5959

Caption: Signaling pathway of Bay Y5959 in cardiomyocytes.

Quantitative Data Summary

| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| L-type Ca2+ Current Amplitude | Isolated canine cardiomyocytes from infarcted hearts | Not specified (in vitro) | In vitro application | Increased amplitude of L-type Ca2+ current. | [1] |

| Intracellular Ca2+ Transient (Ca(i)T) Amplitude | Isolated canine cardiomyocytes from infarcted hearts | Not specified (in vitro) | In vitro application | Increased Ca(i)T amplitude. | [1] |

| Inotropic State (dP/dt max) | Conscious dogs (healthy) | 20 µg/kg/min | Intravenous infusion | 71-78% increase in LV rate of pressure development. | [2] |

| Heart Rate | Conscious dogs (healthy) | 20 µg/kg/min | Intravenous infusion | Decreased by 35 ± 3%. | [2] |

| Myocardial O2 Consumption (MVO2) | Conscious dogs (healthy) | 20 µg/kg/min | Intravenous infusion | Increased by 9 ± 3%. | [2] |

| Mechanical Efficiency | Conscious dogs (healthy) | 20 µg/kg/min | Intravenous infusion | Increased by 19 ± 5%. | [2] |

| Cardiac Index | Human patients with heart failure | 2.0 µg/kg/min | Intravenous infusion | Increased by 23%. | [3] |

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction in Rats via LAD Ligation

This protocol describes a standard and widely used method to create a rat model of MI.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetic cocktail (e.g., ketamine/xylazine, isoflurane)

-

Surgical instruments (scalpels, forceps, scissors, needle holders)

-

Mechanical ventilator for small rodents

-

6-0 silk suture

-

ECG monitoring system

-

Warming pad

-

Post-operative analgesics (e.g., buprenorphine)

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rat using the chosen anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave the chest area and disinfect with an appropriate antiseptic solution.

-

Intubate the rat and connect it to a mechanical ventilator.

-

-

Thoracotomy:

-

Perform a left thoracotomy at the fourth intercostal space to expose the heart.

-

-

LAD Ligation:

-

Carefully retract the ribs to visualize the heart.

-

Identify the left anterior descending (LAD) coronary artery, which typically runs alongside the pulmonary cone.

-

Pass a 6-0 silk suture underneath the LAD at a position approximately 2-3 mm from its origin.

-

Permanently ligate the LAD. Successful ligation is confirmed by the observation of a pale, akinetic area in the anterior wall of the left ventricle and ST-segment elevation on the ECG.

-

-

Closure and Recovery:

-

Close the chest in layers.

-

Gradually wean the animal off the ventilator.

-

Administer post-operative analgesics as per institutional guidelines.

-

Monitor the animal closely during recovery on a warming pad.

-

Protocol 2: Administration of Bay Y5959 in a Rat MI Model

This proposed protocol is based on dosages used in other species and should be optimized for the specific experimental design.

Materials:

-

Bay Y5959

-

Vehicle solution (e.g., saline, DMSO/saline mixture)

-

Infusion pump

-

Catheters for intravenous administration (e.g., jugular or femoral vein)

Procedure:

-

Animal Model:

-

Use rats that have undergone the MI induction protocol described above. The timing of Bay Y5959 administration will depend on the study's objective (e.g., acute vs. chronic effects).

-

-

Dosage and Administration:

-

Based on studies in conscious dogs[2], a starting intravenous infusion dose of 5-20 µg/kg/min can be considered. Dose-response studies are recommended to determine the optimal dose in rats.

-

For acute studies, the infusion can be started shortly after LAD ligation.

-

For chronic studies, treatment could be initiated hours to days post-MI.

-

-

Experimental Groups: